molecular formula C12H11F3O B13056872 1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one

1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one

Cat. No.: B13056872
M. Wt: 228.21 g/mol
InChI Key: WUTRCAACSOSTCN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is 1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one , derived from its structural framework. The parent chain is identified as ethanone (a two-carbon ketone), with a phenyl group substituted at the first carbon. The phenyl ring is further substituted at the para-position by a cyclopropane moiety bearing a trifluoromethyl group.

The structural representation is codified in the SMILES string CC(=O)C1=CC=C(C=C1)C2(CC2)C(F)(F)F, which delineates the acetyl group (CC(=O)), the phenyl ring (C1=CC=C(C=C1)), and the cyclopropane-trifluoromethyl substituent (C2(CC2)C(F)(F)F). The InChI and InChIKey , generated computationally via RDKit, are:

  • InChI : InChI=1S/C12H11F3O/c1-8(16)9-2-4-10(5-3-9)11(6-7-11)12(13,14)15/h2-5H,6-7H2,1H3
  • InChIKey : UOAIXQPDVRTBQN-UHFFFAOYSA-N

These identifiers confirm the compound’s stereochemical neutrality and unique connectivity.

Common Synonyms and Registry Numbers

This compound is primarily referenced by its CAS Registry Number 2055164-81-1 , a universal identifier for chemical substances. It is cataloged as CS-0657171 in commercial databases, with an MDL Number MFCD30829733 . No widely recognized trivial names or alternative systematic synonyms are reported in the literature, underscoring its specificity in synthetic and industrial contexts.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₁F₃O comprises:

  • 12 carbon atoms : Contributing 144.12 g/mol (12 × 12.01 g/mol).
  • 11 hydrogen atoms : Contributing 11.09 g/mol (11 × 1.008 g/mol).
  • 3 fluorine atoms : Contributing 57.00 g/mol (3 × 19.00 g/mol).
  • 1 oxygen atom : Contributing 16.00 g/mol.

Summing these values yields a molecular weight of 228.21 g/mol , consistent with high-precision mass spectrometry data. The fluorine content (24.98% by mass) and oxygen’s electronegative influence are critical to the compound’s physicochemical behavior, including polarity and intermolecular interactions.

Properties

Molecular Formula

C12H11F3O

Molecular Weight

228.21 g/mol

IUPAC Name

1-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]ethanone

InChI

InChI=1S/C12H11F3O/c1-8(16)9-2-4-10(5-3-9)11(6-7-11)12(13,14)15/h2-5H,6-7H2,1H3

InChI Key

WUTRCAACSOSTCN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2(CC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Oxidation of Cyclopropyl(phenyl)methanols Using Dess-Martin Periodinane

A reliable method involves oxidation of cyclopropyl(phenyl)methanols to the corresponding ketones using Dess-Martin Periodinane (DMP) as the oxidant. This approach is detailed in a Royal Society of Chemistry publication:

  • Cyclopropyl(phenyl)methanol derivatives (4.0 mmol) are dissolved in dichloromethane (DCM).
  • Dess-Martin Periodinane (1.2 equiv.) is added in two portions.
  • The reaction is stirred for 15 minutes at room temperature.
  • Quenching is performed with saturated sodium bicarbonate and sodium thiosulfate aqueous solutions.
  • The organic phase is extracted, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
  • The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (ratios from 20:1 to 10:1) to yield the desired phenyl cyclopropyl ketones, including trifluoromethyl-substituted analogs.

This method yields the target compound as a yellow oil with an 80% yield, indicating good efficiency.

Wittig Reaction Followed by Functional Group Transformations

Another synthetic route involves generation of chalcone intermediates by Wittig reactions:

  • 2-Bromo-1-phenylethan-1-one is reacted with triphenylphosphine in toluene at room temperature for 16 hours to form a phosphonium salt.
  • The salt is isolated, dissolved in water, and treated with aqueous sodium hydroxide.
  • Extraction with DCM followed by addition of an aldehyde leads to chalcone formation.
  • Subsequent transformations, including oxidation or cyclopropanation, yield the trifluoromethylcyclopropyl ethanone derivatives.

This method allows for structural variation and introduction of the trifluoromethyl group through appropriate aldehyde selection.

Organocatalytic and Metalation Approaches

Additional methods reported include:

  • Use of methyltriphenylphosphonium bromide and n-butyllithium in anhydrous THF to generate ylides that react with cyclopropyl-methanone derivatives to form substituted products.
  • Organocatalytic trifluoromethylthio-sulfonylation of aryl cyclopropyl ethanones in anhydrous solvents with mild conditions.
  • Metalation of 2-bromopyridine with n-butyllithium at low temperatures followed by addition of cyclopropane-carboxaldehyde to build cyclopropyl-substituted intermediates.

These methods provide alternative routes with potential for regio- and stereoselectivity.

Reaction of Trifluoromethylcyclopropane with Ethanone

Industrial and preparative scale syntheses often involve:

  • Direct reaction of trifluoromethylcyclopropane with ethanone under controlled conditions.
  • Use of catalysts and temperature control to optimize yield and purity.
  • Continuous flow reactors may be employed for scale-up to maintain consistency.

This approach is straightforward but requires careful handling of reactive intermediates.

Summary Table of Preparation Methods

Method No. Key Reagents/Conditions Reaction Type Yield (%) Notes
1 Cyclopropyl(phenyl)methanol + Dess-Martin Periodinane, DCM, RT Oxidation ~80 Mild conditions, rapid reaction
2 2-Bromo-1-phenylethan-1-one + triphenylphosphine + aldehyde, toluene Wittig + Chalcone formation 38-45 Allows structural diversity
3 Methyltriphenylphosphonium bromide + n-BuLi + cyclopropyl-methanone, THF Ylide formation + addition Not specified Organocatalytic and metalation routes
4 Trifluoromethylcyclopropane + ethanone + catalyst, controlled temp Direct coupling Not specified Suitable for industrial scale

Research Findings and Analytical Data

  • The compound obtained by DMP oxidation shows characteristic $$^{1}H$$ NMR peaks consistent with aromatic and cyclopropyl protons and a trifluoromethyl group confirmed by $$^{19}F$$ NMR at around -62.77 ppm.
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 215.0648 ([M+H]+), matching the calculated mass.
  • Thin-layer chromatography (TLC) Rf values around 0.54 in petroleum ether:ethyl acetate (10:1) solvent systems are typical for this compound.

Chemical Reactions Analysis

1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with derivatives sharing key structural motifs, such as substituted phenyl rings, fluorinated groups, or cyclopropane frameworks.

Substituent Effects on Physical and Chemical Properties

Compound Name Substituent(s) Physical State Melting Point (°C) Yield/Purity Key Findings Reference
1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one (Target) CF₃-cyclopropyl (para) Not reported High metabolic stability (inferred)
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) Chloromethyl (para) White solid 137.3–138.5 High crystallinity due to polar Cl
1-(4-Methoxyphenyl)ethan-1-one Methoxy (para) Electron-donating group enhances reactivity
1-(4-(Trifluoromethyl)phenyl)ethan-1-one CF₃ (para) Strong electron-withdrawing effect
rel-1-((1S,3S)-3-Iodo-2,2-dimethyl-1-(4-(trifluoromethyl)phenyl)cyclopropyl)ethan-1-one (2i) CF₃-phenyl cyclopropane Yellow oil 34% yield Steric hindrance lowers melting point

Key Observations:

  • Electron-Withdrawing Groups (CF₃, Cl): CF₃ and Cl substituents reduce electron density on the phenyl ring, stabilizing the ketone group and increasing resistance to nucleophilic attack. CF₃ also enhances lipophilicity, impacting bioavailability .
  • Steric Effects: Cyclopropane rings (e.g., in 2i) introduce rigidity and steric bulk, often reducing melting points (e.g., 2i is an oil) compared to planar analogs .
  • Biological Implications: Fluorinated compounds like SH-3 () exhibit higher cytotoxicity than non-fluorinated analogs, likely due to increased membrane permeability and metabolic persistence .

Biological Activity

1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one is a complex organic compound with the molecular formula C₁₂H₁₁F₃O and a molecular weight of 228.21 g/mol. Its unique structure, characterized by a trifluoromethyl group, cyclopropyl ring, and ethanone moiety, contributes to its notable chemical properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The compound features:

  • Trifluoromethyl group : Known for enhancing lipophilicity and metabolic stability.
  • Cyclopropyl ring : Imparts strain and unique reactivity.
  • Ethanone moiety : Often associated with ketone functionalities that can participate in various biological interactions.

Biological Activity

Research indicates that 1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one exhibits significant biological activity across several domains:

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, it has shown moderate to significant efficacy against human breast cancer cells. The IC50 values observed in these studies suggest that it may be comparable to established anticancer agents.

Cell Line IC50 Value (µM) Comparison Compound IC50 Value (µM)
MCF-718Olaparib57.3

The mechanism of action appears to involve the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes in cells. This inhibition leads to increased DNA damage and apoptosis in cancer cells .

1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one's biological activity can be attributed to several mechanisms:

  • PARP Inhibition : The compound inhibits PARP1 activity, leading to reduced DNA repair capacity in cancer cells .
  • Induction of Apoptosis : It enhances the cleavage of PARP1 and increases the activation of caspases, which are essential for programmed cell death .
  • Phosphorylation of H2AX : The compound increases levels of phosphorylated H2AX, a marker for DNA double-strand breaks .

Case Studies

Several studies have highlighted the potential applications of this compound in oncology:

  • Study on MCF-7 Cells :
    • Treatment with varying concentrations (0.01 to 100 µM) showed a dose-dependent inhibition of cell viability.
    • The compound significantly increased PARP cleavage and phosphorylation levels compared to control groups .
  • Comparative Analysis with Other Compounds :
    • In comparison with other trifluoromethyl-substituted compounds, 1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one exhibited superior potency against certain cancer types due to its unique structural attributes.

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